1-AZEPANYL(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE
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Overview
Description
1-AZEPANYL(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE is a heterocyclic compound that features a pyrazole ring substituted with an iodine atom and a methyl group, linked to an azepane ring through a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-AZEPANYL(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE typically involves the following steps:
Formation of 4-iodo-1-methyl-1H-pyrazole: This can be achieved through the iodination of 1-methylpyrazole using iodine and a suitable oxidizing agent.
Coupling with Azepane: The 4-iodo-1-methyl-1H-pyrazole is then reacted with azepane in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-AZEPANYL(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an azide group would yield an azido derivative, while reduction of the carbonyl group could produce an alcohol derivative.
Scientific Research Applications
1-AZEPANYL(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.
Biological Studies: It can be used to study the effects of pyrazole derivatives on various biological pathways.
Mechanism of Action
The mechanism of action of 1-AZEPANYL(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-AZEPANYL(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to other pyrazole derivatives. This makes it a valuable compound for developing new chemical entities with enhanced properties .
Properties
Molecular Formula |
C11H16IN3O |
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Molecular Weight |
333.17 g/mol |
IUPAC Name |
azepan-1-yl-(4-iodo-1-methylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C11H16IN3O/c1-14-8-9(12)10(13-14)11(16)15-6-4-2-3-5-7-15/h8H,2-7H2,1H3 |
InChI Key |
LKHTYHDSZKSQLM-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)N2CCCCCC2)I |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N2CCCCCC2)I |
Origin of Product |
United States |
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